molecular formula C18H21FO3 B11509593 4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione

4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B11509593
M. Wt: 304.4 g/mol
InChI Key: GXIPECVEQGBITQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[55]undecane-1,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the ethyl and fluorophenyl groups. One common method involves the use of diethyl 3-oxopentanedioate as a starting material, which undergoes cyclization to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione is unique due to its specific combination of ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21FO3

Molecular Weight

304.4 g/mol

IUPAC Name

4-ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C18H21FO3/c1-2-14-15(12-6-8-13(19)9-7-12)22-17(21)18(16(14)20)10-4-3-5-11-18/h6-9,14-15H,2-5,10-11H2,1H3

InChI Key

GXIPECVEQGBITQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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